4,5-Dichloro-2-fluoropyridine
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Overview
Description
4,5-Dichloro-2-fluoropyridine: is a heterocyclic aromatic compound with the molecular formula C5H2Cl2FN It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 5 are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the direct fluorination and chlorination of pyridine. The process involves the use of fluorinating agents such as hydrogen fluoride or fluorine gas and chlorinating agents like chlorine gas or thionyl chloride . The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The fluorine atom can be substituted by electrophiles under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of Lewis acids (e.g., aluminum chloride).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Electrophilic Substitution: Products include alkylated or acylated pyridines.
Coupling Reactions: Products include biaryl compounds and other complex heterocycles.
Scientific Research Applications
4,5-Dichloro-2-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific compound and its intended use.
Comparison with Similar Compounds
4,5-Dichloropyridine: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2,4-Dichloro-5-fluoropyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
3,5-Difluoro-2,4,6-trichloropyridine: Contains additional fluorine and chlorine atoms, which can further alter its chemical behavior.
Uniqueness: 4,5-Dichloro-2-fluoropyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4,5-dichloro-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-5(8)9-2-4(3)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHAPKAYKGHYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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